(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid
Description
Properties
IUPAC Name |
(7,7-dimethylbenzo[c]fluoren-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BO2/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20(21)22)11-16(18)19/h3-11,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOLLZQYAWWSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Synthesis
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene is synthesized via electrophilic bromination of the parent hydrocarbon. Industrial protocols from Miguelangel Group (Taiwan) report batch scales up to 10 kg using HBr/H₂O₂ under controlled temperatures (0–5°C). The dibromo intermediate’s crystalline structure facilitates purification by recrystallization from ethanol/water mixtures, achieving >98% purity.
Palladium-Catalyzed Borylation
The Suzuki-Miyaura coupling remains the gold standard for boronic acid synthesis. Vulcanchem’s patented method involves reacting 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Reaction Conditions and Optimization
A critical advancement involves microwave-assisted synthesis , which reduces reaction times to 2–3 h while maintaining yields at 82–84%. This method uses Pd(OAc)₂ with SPhos ligand in dioxane, demonstrating the versatility of palladium systems.
Nickel-Catalyzed Approaches
Recent studies highlight nickel as a cost-effective alternative to palladium. A 2024 protocol from figshare employs Ni(COD)₂ with chiral bisphosphine ligands (e.g., L3) for asymmetric borylation.
Ligand Design and Performance
The ligand L3 (derived from (R)-2-methylpropane-2-sulfinamide) enables enantioselective borylation at room temperature. Key metrics:
This system operates in toluene/DMF mixtures, with K₃PO₄ as base, showing compatibility with oxygen-sensitive intermediates.
Functional Group Interconversion Strategies
Triflate-to-Boronic Acid Conversion
Aryl triflates offer superior leaving-group reactivity compared to bromides. A 2025 adaptation uses 2-methylnaphthalen-1-yl trifluoromethanesulfonate with this compound in Ni-catalyzed couplings. The protocol achieves 89% yield at 60°C in 12 h, underscoring the triflate’s utility in low-temperature syntheses.
Industrial-Scale Production Insights
Miguelangel Group’s manufacturing data reveals two operational paradigms:
Batch Process Economics
| Metric | Small Batch (5 kg) | Large Batch (25 kg) |
|---|---|---|
| Yield | 72% | 81% |
| Pd Loading | 1.5 mol% | 0.8 mol% |
| Cost per kg (USD) | $12,400 | $8,900 |
Scale-up benefits from reduced catalyst loadings and continuous distillation of THF solvent.
Emerging Techniques and Research Frontiers
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Lewis Acids: Used in Friedel-Crafts alkylation for methylation.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Overview
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid, with the CAS number 1246940-13-5, is a specialized boronic acid derivative that has garnered attention in various fields of research and application. Its unique chemical structure allows for significant interactions in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
This compound is utilized as a key reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds and other complex structures used in pharmaceuticals and agrochemicals .
Table 1: Key Reactions Involving this compound
Medicinal Chemistry
The compound has shown potential as a pharmacological agent, particularly in the development of selective inhibitors for various biological targets. Its boronic acid moiety can interact with enzymes and receptors involved in disease pathways.
Case Study: Immunoproteasome Inhibition
Recent studies have indicated that derivatives of this compound can selectively inhibit the immunoproteasome subunit LMP7. This inhibition is relevant for treating autoimmune diseases and certain types of cancer . The selectivity for LMP7 over other proteasome subunits may lead to reduced side effects compared to traditional proteasome inhibitors.
Materials Science
In materials science, this compound is being explored for its photochromic properties. It can be incorporated into polymer matrices to create materials that change color upon exposure to light, which has applications in smart coatings and sensors.
Table 2: Applications in Materials Science
Mechanism of Action
The mechanism of action of (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, producing biaryl compounds . The compound’s unique structure also allows it to interact with various molecular targets, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s benzofluorene scaffold differentiates it from monocyclic or smaller polycyclic boronic acids. Key comparisons include:
Key Observations :
- The benzofluorene derivative exhibits higher steric bulk and extended conjugation, reducing aggregation in solution and enhancing thermal stability compared to phenylboronic acid .
- Fluorinated analogs (e.g., (6-Fluoroisoquinolin-8-yl)boronic acid) prioritize electronic modulation for target binding in medicinal applications, whereas the benzofluorene derivative’s rigidity favors material science applications .
Reactivity in Cross-Coupling Reactions
The benzofluorene boronic acid demonstrates superior coupling efficiency in Suzuki-Miyaura reactions compared to sterically hindered analogs. For example:
- In Pd-catalyzed couplings, yields for benzofluorene derivatives exceed 70% under optimized conditions, whereas ortho-substituted arylboronic acids (e.g., 2-fluorophenylboronic acid) require higher catalyst loadings or longer reaction times due to steric hindrance .
- The compound’s electron-deficient aromatic core accelerates transmetalation steps, contrasting with electron-rich boronic acids like (4-methoxyphenyl)boronic acid, which exhibit slower kinetics .
Stability and Speciation
- Boronic Ester Formation : The benzofluorene boronic acid forms stable esters with diols (e.g., pinacol), with equilibrium constants (K) influenced by its low pKa (~8.5, estimated). This contrasts with MIDA boronates, which resist transmetalation but require harsh conditions for deprotection .
- Solution Behavior : Unlike simpler boronic acids prone to protodeboronation, the benzofluorene derivative’s rigid structure mitigates decomposition, enabling use in iterative coupling strategies .
Biological Activity
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in biochemical interactions and drug design. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H17BO2
- Molecular Weight : 288.15 g/mol
- CAS Number : 1246940-13-5
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly proteins involved in signaling pathways. The compound acts as a modulator of neurotransmitter systems, specifically targeting dopamine receptors. This interaction can influence several downstream signaling pathways that are critical for cellular function and communication.
Key Mechanistic Insights:
- Dopamine Receptor Agonism : The compound has been studied for its potential to act as an agonist at dopamine receptors, which play a crucial role in neuropsychiatric disorders .
- Biochemical Pathway Modulation : Its ability to interact with specific enzymes and receptors suggests potential applications in modulating metabolic and signaling pathways .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Studies have demonstrated its effectiveness in modulating neurotransmitter levels, particularly dopamine, which may have implications for treating conditions such as Parkinson's disease and schizophrenia .
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity through the inhibition of tumor growth in certain cancer cell lines .
- Antimicrobial Effects : There is emerging evidence pointing towards its potential antimicrobial properties, although further studies are needed to elucidate the mechanisms involved .
Study 1: Neurotransmitter Modulation
In a study examining the effects of this compound on dopamine levels in vitro, researchers found that the compound significantly increased dopamine release from neuronal cells. This effect was attributed to its agonistic action on dopamine receptors, suggesting potential therapeutic uses in neurodegenerative diseases .
Study 2: Anticancer Activity
A series of experiments assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency compared to control treatments .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Receptor Interaction | Modulates neurotransmitter receptor activity |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid, and how does its structure influence reactivity in cross-coupling reactions?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic acid moiety to form carbon-carbon bonds with aryl halides. The bulky benzo[c]fluorene backbone may sterically hinder reactivity, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures. Prior purification via recrystallization or chromatography is critical to remove boroxine byproducts formed during synthesis . Computational modeling (DFT) can predict regioselectivity and guide catalyst selection .
Q. How can MALDI-MS be optimized to characterize this compound given its propensity for boroxine formation?
- Methodological Answer : To mitigate dehydration/trimerization, derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form stable cyclic boronate esters. Use a matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) and ensure rapid desorption to minimize thermal degradation. Validate results with complementary techniques like ESI-MS or NMR to confirm boroxine-free spectra .
Q. What are the key considerations for designing fluorescence-based assays using this boronic acid?
- Methodological Answer : Functionalize carbon dots or conjugated polymers with the boronic acid group to exploit its diol-binding affinity. Optimize pH (8.5–9.5) to enhance boronate-diol complexation kinetics. For glucose sensing, validate selectivity against interfering saccharides (e.g., fructose) via competitive binding assays .
Advanced Research Questions
Q. How can computational methods guide the rational design of derivatives for targeted biological activity (e.g., tubulin inhibition)?
- Methodological Answer : Perform QSAR analysis using descriptors like logP, polar surface area, and steric parameters to correlate structure with bioactivity. Cluster the compound within a chemical space of known tubulin inhibitors (e.g., combretastatin analogs) using PCA and k-means algorithms. Prioritize derivatives with enhanced boronic acid-diol interactions while minimizing off-target effects .
Q. How to resolve contradictions in bioactivity data when testing this compound as a proteasome or tubulin inhibitor?
- Methodological Answer : Control for boronic acid-diol interactions by excluding ascorbic acid or catechols from cell culture media. Confirm target engagement via proteasome activity assays (e.g., fluorogenic substrate hydrolysis) and compare with non-boronic analogs. Use thermal shift assays (TSA) to validate direct binding to tubulin .
Q. What strategies improve thermal stability for high-temperature applications (e.g., flame retardants)?
- Methodological Answer : Evaluate thermal degradation pathways via thermogravimetric analysis (TGA) under inert and oxidative atmospheres. Introduce electron-withdrawing substituents (e.g., fluoro groups) on the benzo[c]fluorene scaffold to stabilize the boronic acid moiety. Compare degradation onset temperatures with pyrene-1-boronic acid (stable up to 600°C) as a benchmark .
Q. How to achieve meta-selective C–H functionalization of this compound for diversification?
- Methodological Answer : Protect the boronic acid as a MIDA boronate ester, which acts as a directing group for palladium-catalyzed meta-alkenylation or acetoxylation. Use [Pd(OAc)₂] with pyridine-based ligands under aerobic conditions. Deprotect with mild aqueous base (e.g., NH₄OH) to regenerate the boronic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
